molecular formula C28H28N2O4S B281381 N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide

货号 B281381
分子量: 488.6 g/mol
InChI 键: UVHBDBMSUVNDMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide, also known as OTX008, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential therapeutic agent for the treatment of various types of cancer.

作用机制

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide inhibits the activity of the bromodomain and extra-terminal domain (BET) proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, thereby inhibiting gene expression. This results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to anti-tumor activity.
Biochemical and Physiological Effects
N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to inhibit cancer cell migration and invasion. N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.

实验室实验的优点和局限性

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models of cancer. It is also relatively easy to synthesize and has shown good stability in various solvents. However, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro assays. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has not yet been tested in clinical trials, which limits its potential for clinical translation.

未来方向

There are several future directions for N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide research. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in vivo to determine its efficacy and toxicity. In addition, further preclinical studies are needed to evaluate the efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in combination with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide in cancer patients.

合成方法

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide is a complex molecule that requires a multi-step synthesis process. The synthesis method involves the use of various reagents and solvents to form the final product. The first step involves the preparation of the pyridine-4-carboxamide moiety, followed by the synthesis of the 8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl moiety. The two moieties are then coupled together to form the final product. The synthesis method has been optimized to produce high yields of pure N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide.

科学研究应用

N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity against various types of cancer, including breast, lung, and colon cancer. In addition, N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in these models. The scientific research application of N-(4-tert-butylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}pyridine-4-carboxamide includes its use as a monotherapy or in combination with other anti-cancer agents.

属性

分子式

C28H28N2O4S

分子量

488.6 g/mol

IUPAC 名称

N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3

InChI 键

UVHBDBMSUVNDMS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。